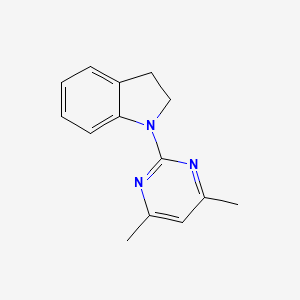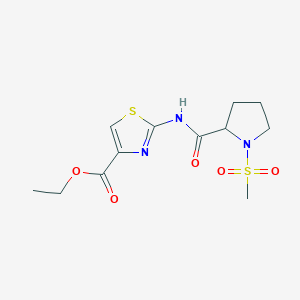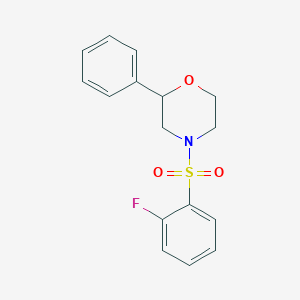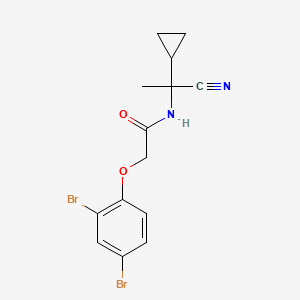
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPCC belongs to the class of amide compounds and is a potent inhibitor of the protein, phosphatase and tensin homolog (PTEN).
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide functions as an inhibitor of PTEN by binding to the active site of the protein. This binding prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a lipid signaling molecule that is involved in cell growth and survival. The inhibition of PTEN by N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide results in the accumulation of PIP3, which activates the downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PTEN by N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to have several biochemical and physiological effects. N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to promote the growth inhibition of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to enhance the survival of neurons and protect against the toxic effects of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PTEN and has been shown to have low toxicity in vitro. However, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has some limitations in lab experiments. Its solubility is limited in aqueous solutions, which can hinder its delivery to cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide. One potential area of research is the development of more potent and selective inhibitors of PTEN. Additionally, the use of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide in combination with other therapeutic agents may enhance its effectiveness in the treatment of cancer and neurodegenerative diseases. Finally, the development of novel delivery methods for N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide may improve its solubility and increase its effectiveness as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide involves the reaction between 2,4-dibromophenol and N-(1-cyano-1-cyclopropylethyl)acetamide in the presence of a base catalyst. The reaction proceeds through an intermediate compound and yields N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide as the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential applications in the treatment of cancer. PTEN is a tumor suppressor protein that is often inactivated in various types of cancer. N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to inhibit PTEN and thus promote the growth inhibition of cancer cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBYLLVJLWIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
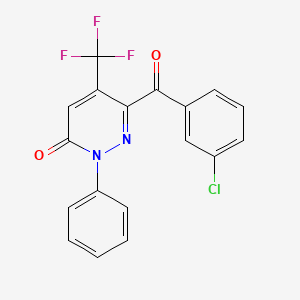


![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
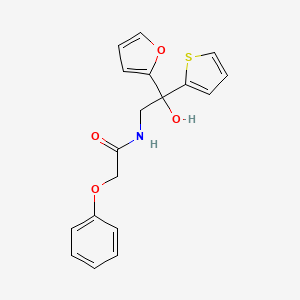
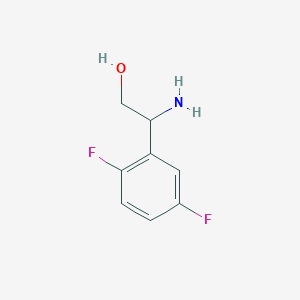
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
